![molecular formula C10H5ClN2O2 B14602061 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-68-2](/img/structure/B14602061.png)
6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring. This reaction can be facilitated by using catalysts such as copper(II) trifluoroacetate (Cu(TFA)2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as an inhibitor of certain enzymes and biological pathways.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds share a similar core structure but differ in the substituents on the oxazole ring.
4-aryl substituted oxazolo[4,5-c]quinolines: These derivatives have aryl groups attached to the oxazole ring, which can influence their chemical and biological properties.
Uniqueness
6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to the presence of the chlorine atom at the 6-position, which can significantly impact its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity.
Properties
CAS No. |
59851-68-2 |
|---|---|
Molecular Formula |
C10H5ClN2O2 |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
6-chloro-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C10H5ClN2O2/c11-6-3-1-2-5-8(6)12-4-7-9(5)15-10(14)13-7/h1-4H,(H,13,14) |
InChI Key |
SMJQFMXZJRGQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)Cl)NC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


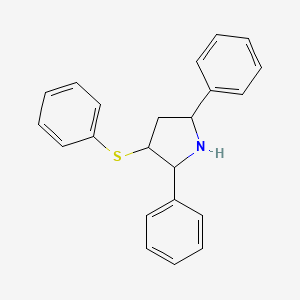
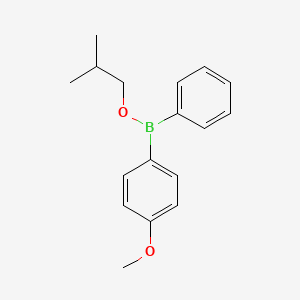
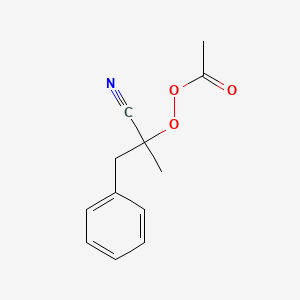
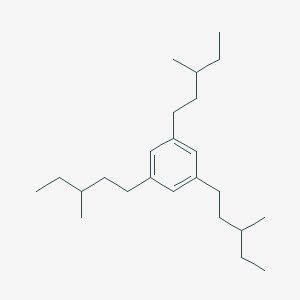

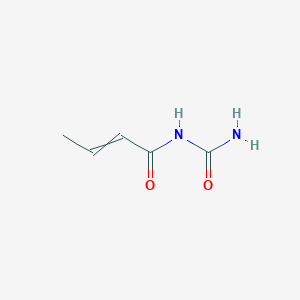

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)




![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
